molecular formula C17H14N2O2 B2372572 (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone CAS No. 887356-20-9

(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone

Cat. No. B2372572
CAS RN: 887356-20-9
M. Wt: 278.311
InChI Key: IVQVXCSNUVRUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Screening

A study conducted by Landage, Thube, and Karale (2019) synthesized a series of compounds including (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone derivatives for antibacterial screening. Their research indicated potential antibacterial activities of these compounds, emphasizing the significance in the field of medicinal chemistry (Landage, Thube, & Karale, 2019).

Regioselective Synthesis

Alizadeh, Moafi, and Zhu (2015) reported a regioselective synthesis process for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, including the compound . This process involved a 1,3-dipolar cycloaddition reaction, contributing to the advancement in synthetic methodologies for such compounds (Alizadeh, Moafi, & Zhu, 2015).

Antimicrobial Activity

Ashok, Ziauddin, Lakshmi, and Sarasija (2017) synthesized substituted (E)-phenyl[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl]methanones, related to the queried compound, and tested them for antibacterial and antifungal activities. Their study contributes to the understanding of the potential antimicrobial properties of such compounds (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Solvent-free Microwave Assisted Synthesis

The synthesis and antimicrobial activities of fluorine-containing derivatives related to (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone were examined by Gadakh, Pandit, Rindhe, and Karale (2010). They employed a solvent-free microwave-assisted synthesis method, shedding light on greener and more efficient synthetic routes (Gadakh, Pandit, Rindhe, & Karale, 2010).

Synthesis and Characterization

A study by Akolkar and Karale (2015) synthesized novel thiazole anchored pyrazolyl benzoxazoles, closely related to the compound of interest, demonstrating the versatility in synthesis and potential for diversification of the molecular structure (Akolkar & Karale, 2015).

Synthesis of Pyrazole Derivatives

Kumar, Meenakshi, Kumar, and Kumar (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing good antimicrobial activity. This study underscores the potential of similar pyrazole derivatives in antimicrobial applications (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Mechanism of Action

properties

IUPAC Name

(2-hydroxyphenyl)-[1-(4-methylphenyl)pyrazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-6-8-14(9-7-12)19-11-13(10-18-19)17(21)15-4-2-3-5-16(15)20/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQVXCSNUVRUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.